molecular formula C12H17NS B13066565 4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13066565
M. Wt: 207.34 g/mol
InChI Key: YXOWCJLSUZFZBM-UHFFFAOYSA-N
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Description

4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C₁₂H₁₇NS and a molecular weight of 207.34 g/mol . This compound is characterized by a thieno[3,2-c]pyridine core structure, which is fused with a cyclobutyl and a methyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a thieno[3,2-c]pyridine derivative in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[3,2-c]pyridine derivatives.

    Substitution: Formation of substituted thieno[3,2-c]pyridine derivatives with various functional groups.

Scientific Research Applications

4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core structure. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to the presence of the cyclobutyl and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

4-cyclobutyl-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine

InChI

InChI=1S/C12H17NS/c1-12(9-3-2-4-9)10-6-8-14-11(10)5-7-13-12/h6,8-9,13H,2-5,7H2,1H3

InChI Key

YXOWCJLSUZFZBM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)SC=C2)C3CCC3

Origin of Product

United States

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